molecular formula C₂₆H₃₂N₈O₄ B593760 mTOR Inhibitor WYE-23 CAS No. 1062169-46-3

mTOR Inhibitor WYE-23

Cat. No.: B593760
CAS No.: 1062169-46-3
M. Wt: 520.58
InChI Key: NQNFBVOZVJAWSQ-UHFFFAOYSA-N
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Description

The compound “mTOR Inhibitor WYE-23” is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of mTOR signaling is associated with various diseases, including cancer, making mTOR inhibitors like WYE-23 valuable in therapeutic research .

Mechanism of Action

Target of Action

The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .

Mode of Action

WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .

Biochemical Pathways

The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .

Pharmacokinetics

As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .

Result of Action

WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .

Action Environment

The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .

Biochemical Analysis

Biochemical Properties

The mTOR Inhibitor, WYE-23, interacts with the mammalian target of rapamycin (mTOR), which is the catalytic subunit of two multiprotein complexes, mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2) . The mTOR Inhibitor, WYE-23, is an ATP-competitive and highly specific inhibitor targeting mTOR globally .

Cellular Effects

The mTOR Inhibitor, WYE-23, has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mTORC1 and mTORC2 in diverse cancer models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mTOR Inhibitor, WYE-23, exerts its effects at the molecular level through binding interactions with mTOR, leading to its inhibition . This results in changes in gene expression and impacts on enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of the mTOR Inhibitor, WYE-23, have been observed to change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the mTOR Inhibitor, WYE-23, vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The mTOR Inhibitor, WYE-23, is involved in metabolic pathways that include interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The mTOR Inhibitor, WYE-23, is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

WYE-23 is synthesized through a series of chemical reactions involving pyrazolopyrimidine derivativesThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of WYE-23 involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring consistency in the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

WYE-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WYE-23

WYE-23 stands out due to its high selectivity for mTOR over other kinases, such as PI3Kα. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, WYE-23 has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for further development .

Properties

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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